

"2,8-Dimethyl-5-nonanol chemical formula C11H24O"

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Compound of Interest

Compound Name: 2,8-Dimethyl-5-nonanol

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An In-depth Technical Guide to **2,8-Dimethyl-5-nonanol** (C11H24O)

Authored by: A Senior Application Scientist

Foreword: Understanding the Molecular Architecture and Utility of 2,8-Dimethyl-5-nonanol

Welcome to a comprehensive technical exploration of **2,8-Dimethyl-5-nonanol**, a branched-chain aliphatic alcohol with the chemical formula C11H24O. This guide is meticulously crafted for researchers, scientists, and professionals in drug development and chemical synthesis. Our objective is to move beyond a simple recitation of facts and delve into the causality behind its synthesis, the logic of its analytical characterization, and its potential applications. As a molecule with a unique branched structure, **2,8-Dimethyl-5-nonanol**, also known by its synonym diisopentylcarbinol, presents interesting properties and synthetic challenges.^[1] This document will serve as a practical, in-depth resource, grounding its protocols and claims in authoritative data.

Part 1: Core Chemical Identity and Physicochemical Properties

2,8-Dimethyl-5-nonanol is a secondary alcohol where the hydroxyl group is located on the fifth carbon of a nonane chain. The chain is further substituted with two methyl groups at the second and eighth positions. This specific arrangement imparts distinct physical and chemical characteristics.

Molecular Identifiers

A clear and unambiguous identification is paramount in scientific research. The key identifiers for **2,8-Dimethyl-5-nonanol** are summarized below.

Identifier	Value	Source
IUPAC Name	2,8-dimethylnonan-5-ol	PubChem[2]
CAS Number	19780-96-2	ChemicalBook, LookChem[1][3]
Molecular Formula	C11H24O	PubChem[2]
Synonyms	Diisopentylcarbinol	LookChem[1]
Canonical SMILES	<chem>CC(C)CCC(CCC(C)C)O</chem>	PubChem[2]
InChI	InChI=1S/C11H24O/c1-9(2)5-7-11(12)8-6-10(3)4/h9-12H,5-8H2,1-4H3	PubChem[2]
InChIKey	WXCCASRWBAGQGY-UHFFFAOYSA-N	PubChem[2]

Computed Physicochemical Properties

The following table presents key computed physicochemical properties. These values are crucial for predicting the behavior of the molecule in various solvents, its potential for membrane permeability, and its general reactivity.

Property	Value	Unit	Source
Molecular Weight	172.31	g/mol	ChemicalBook, PubChem[2][3]
Exact Mass	172.182715385	Da	PubChem[2]
XLogP3 (Lipophilicity)	3.7		PubChem[2]
Hydrogen Bond Donor Count	1		PubChem[2]
Hydrogen Bond Acceptor Count	1		PubChem[2]
Rotatable Bond Count	6		ECHEMI[4]
Topological Polar Surface Area	20.2	Å ²	PubChem[2]
Heavy Atom Count	12		ECHEMI[4]

Part 2: Synthesis and Purification Protocol

The most direct and commonly cited synthesis of **2,8-Dimethyl-5-nonanol** is achieved through the reduction of its corresponding ketone, 2,8-dimethylnonan-5-one.[3] This method is favored for its high selectivity and the relative mildness of the reducing agent.

The Causality of Reagent Selection

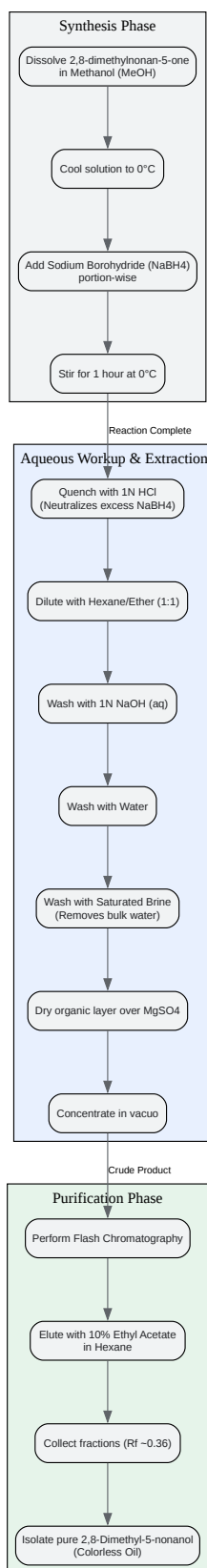
The Precursor: 2,8-dimethylnonan-5-one serves as the ideal starting material. Its carbonyl group ($\text{C}=\text{O}$) at the 5-position is the target for reduction to a hydroxyl group (CH-OH).

The Reducing Agent: Sodium borohydride (NaBH_4) is the reagent of choice for this transformation.^[3]

- **Expertise & Experience:** Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH_4), NaBH_4 is a mild and selective reductant. It readily reduces aldehydes and ketones but typically does not react with esters, amides, or carboxylic acids under standard conditions. This selectivity is advantageous as it minimizes the risk of over-reduction or side reactions if such functional groups were present elsewhere in a more complex molecule.
- **Trustworthiness:** The reaction is highly reliable and proceeds with a predictable outcome. The use of a protic solvent like methanol (MeOH) is standard, as it serves both to dissolve the ketone and to protonate the resulting alkoxide intermediate.

Visualizing the Synthetic Workflow

The following diagram outlines the key stages of the synthesis and purification process.



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Caption: Workflow for the synthesis and purification of **2,8-Dimethyl-5-nonanol**.

Detailed Experimental Protocol

This protocol is a self-validating system, where each step logically follows to ensure the purity and identity of the final product.

Materials:

- 2,8-dimethylnonan-5-one (33 mmol, 5.63 g)
- Methanol (150 mL)
- Sodium borohydride (21 mmol, 0.8 g)
- 1N Hydrochloric Acid (HCl)
- 1N Sodium Hydroxide (NaOH)
- Hexane
- Diethyl ether
- Saturated brine solution
- Anhydrous Magnesium Sulfate (MgSO₄)
- Ethyl Acetate
- Silica Gel for flash chromatography

Procedure:

- **Reaction Setup:** In a suitable round-bottom flask, dissolve 5.63 g (33 mmol) of 2,8-dimethylnonan-5-one in 150 mL of methanol.^[3]
- **Reduction:** Cool the solution to 0°C using an ice bath. While stirring, add 0.8 g (21 mmol) of sodium borohydride in small portions. **Causality Note:** Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
- **Reaction Monitoring:** Allow the reaction to stir at 0°C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material.
- **Quenching:** Carefully quench the reaction by the slow addition of 1N HCl until the bubbling ceases. **Causality Note:** This step neutralizes any unreacted NaBH₄ and protonates the intermediate alkoxide.
- **Extraction:** Dilute the mixture with a 1:1 solution of hexane/ether. Transfer to a separatory funnel and wash sequentially with 1N NaOH, water, and finally with saturated brine.^[3] **Causality Note:** The NaOH wash removes any acidic impurities. The brine wash helps to break emulsions and removes the majority of dissolved water from the organic layer.

- **Drying and Concentration:** Dry the isolated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator to yield the crude product.^[3]
- **Purification:** Purify the crude oil via flash chromatography on a silica gel column. Elute with a mobile phase of 10% ethyl acetate in hexane. The desired product is a colorless oil with an approximate R_f of 0.36 in 20% ethyl acetate/hexane.^[3]

Part 3: Spectroscopic Analysis and Structural Elucidation

Confirming the structure of the synthesized molecule is a critical, self-validating step. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

- **^1H NMR:** The proton NMR spectrum is a key identifier. The reported data for **2,8-Dimethyl-5-nonanol** in CDCl_3 is:
 - δ 3.56 (m, 1H): This multiplet corresponds to the proton on the carbon bearing the hydroxyl group (H-5). Its multiplicity arises from coupling to the adjacent CH_2 protons.^[3]
 - δ 1.1-1.6 (m, 10H): This complex region contains the signals for the five CH_2 groups and the two CH methine protons (H-2 and H-8) in the backbone.^[3]
 - δ 0.88 (d, $J=7$ Hz, 6H) & δ 0.89 (d, $J=7$ Hz, 6H): These two doublets represent the four methyl groups. The two methyls attached to C-2 are diastereotopic and thus appear as a doublet, as are the two methyls on C-8.^[3] The slight difference in chemical shift between the two sets of geminal methyl groups is expected due to their distance from the chiral center at C-5.
- **^{13}C NMR:** While specific data was not found in the initial search, the expected signals can be predicted based on the structure. One would anticipate 7 distinct signals due to the molecule's symmetry:
 - One signal for the carbinol carbon (C-5) around 70-80 ppm.
 - Four signals for the methylene carbons (C-3, C-4, C-6, C-7).
 - One signal for the methine carbons (C-2, C-8).
 - One signal for the four equivalent methyl carbons.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Spectroscopic data for **2,8-Dimethyl-5-nonanol** is available in public databases, confirming its structure.^[2]

Technique	Expected/Observed Features	Rationale
Mass Spectrometry (GC-MS)	Molecular Ion (M ⁺): Not always observed for alcohols. A peak at m/z = M-18 (loss of H ₂ O) is common. Key Fragments: Fragments corresponding to cleavage alpha to the alcohol, such as loss of a C ₄ H ₉ (isobutyl) radical, would be expected. The NIST library shows a top peak at m/z 83. ^[2]	Provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
Infrared (IR) Spectroscopy	~3350 cm ⁻¹ (broad): O-H stretching vibration. The broadness is due to hydrogen bonding. ~2870-2960 cm ⁻¹ (strong): C-H alkane stretching vibrations. ~1050-1150 cm ⁻¹ (strong): C-O stretching vibration.	Confirms the presence of key functional groups, most notably the hydroxyl (-OH) group.

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  C4 [label="C4", pos="-1,0.5!"];
  C6 [label="C6", pos="1,0.5!"];

  // Left Chain
  C3 [label="C3", pos="-2,0!"];
  C2 [label="C2", pos="-3,0.5!"];
  C1a [label="C1'", pos="-4,0!"];
  C1b [label="C1''", pos="-4,1!"];

  // Right Chain
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  C8 [label="C8", pos="3,0.5!"];
  C9a [label="C9'", pos="4,0!"];
  C9b [label="C9''", pos="4,1!"];
```

```
// Edges
C5 -- C4; C5 -- C6;
C4 -- C3; C3 -- C2;
C2 -- C1a; C2 -- C1b;
C6 -- C7; C7 -- C8;
C8 -- C9a; C8 -- C9b;
}
```

Caption: Molecular graph of **2,8-Dimethyl-5-nonanol** highlighting its symmetric structure.

Part 4: Applications and Future Directions

Current Applications

The primary documented use of **2,8-Dimethyl-5-nonanol** is as a fragrance and flavoring agent.^[1] Its branched structure and hydroxyl group contribute to a mild, floral scent profile.^[1] In perfumery and food science, such molecules are valuable for their ability to add unique notes and enhance the overall sensory experience of a product.

Potential in Advanced Synthesis

Beyond its use as a fragrance, the structure of **2,8-Dimethyl-5-nonanol** makes it an interesting building block for more complex molecules. For instance, the hydroxyl group can be a handle for further functionalization. Stereoselective synthesis of related structures, such as (5S, 6S)-6-amino-2,8-dimethylnonan-5-ol, has been described in the literature, suggesting its potential as a chiral precursor in the development of novel chemical entities, potentially for pharmaceutical applications.^[5] The lipophilic C11 backbone combined with a polar functional group makes it a candidate for creating specialized surfactants or lubricant additives.

Part 5: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for **2,8-Dimethyl-5-nonanol** was not retrieved, general principles for handling aliphatic alcohols should be strictly followed.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
- Fire Safety: Aliphatic alcohols are generally flammable. Keep away from open flames, sparks, and other sources of ignition.
- Handling: Avoid contact with skin and eyes.^[6] In case of contact, rinse immediately and thoroughly with water.^[6]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

References

- Cas 19780-96-2, **2,8-DIMETHYL-5-NONANOL** - LookChem.^[Link]
- **2,8-Dimethyl-5-nonanol** | C11H24O | CID 557851 - PubChem.^[Link]

- Total synthesis of (5S, 6S)-6-amino-2,8-dimethylnonan-5-ol and (5S, 6S)

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